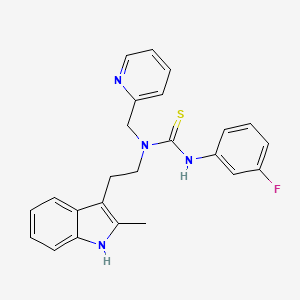

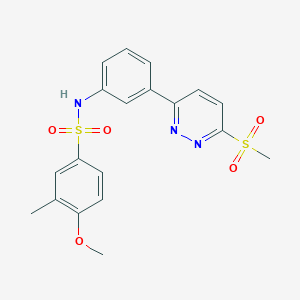

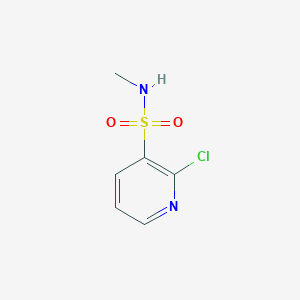

![molecular formula C21H16FN3O B2546543 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide CAS No. 899958-46-4](/img/structure/B2546543.png)

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a derivative of acetamide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom. Acetamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzothiazole and benzimidazole rings have been synthesized and evaluated for their biological activities, such as anticancer and antimicrobial properties .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the formation of the core benzothiazole or benzimidazole structure followed by acetylation and further functionalization. For instance, compound synthesis in paper starts with the reaction of 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation to form amide compounds. These are then reacted with heterocyclic derivatives to obtain the final compounds. Similar synthetic strategies could be applied to synthesize the compound , with appropriate modifications to incorporate the 4-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The presence of benzothiazole and benzimidazole rings in the structure contributes to the compound's potential interaction with biological targets. The fluorine atom in the 4-fluorophenyl group could enhance binding affinity through its electronegative nature and ability to form hydrogen bonds .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including further acylation, substitution, and conjugation with other pharmacophores to enhance their biological activity. The reactivity of the acetamide group and the aromatic rings allows for structural modifications that can be tailored to improve the compound's efficacy and selectivity for specific biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and acidity, are influenced by their molecular structure. For example, the pKa values of similar compounds have been determined to understand their protonation states, which can affect their absorption and distribution in biological systems. The presence of substituents like the fluorine atom can significantly alter these properties, potentially affecting the compound's pharmacokinetics and pharmacodynamics .

Scientific Research Applications

Antitumor Activity

Research on derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide has shown potential antitumor activities. For instance, compounds bearing different heterocyclic ring systems, synthesized using a pharmacophoric group structurally related to this compound, exhibited considerable anticancer activity against several cancer cell lines. These findings suggest that this compound could be explored for its antitumor properties (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Activity

Compounds synthesized from 2-(4-aminophenyl)benzimidazole and evaluated for antibacterial activity indicate the potential of benzimidazole derivatives in combating bacterial infections. This suggests that this compound may also possess antibacterial properties that could be valuable in the development of new antibiotics (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Kinase Inhibition

Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) involving derivatives of related compounds demonstrate the potential of such molecules in kinase inhibition. This implies that this compound could be explored for its efficacy in inhibiting specific kinases, which is relevant in cancer treatment and other diseases characterized by abnormal kinase activity (Stec et al., 2011).

Antipsychotic Potential

Research on compounds with a structural similarity to this compound showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This novel mechanism suggests potential research directions for this compound in the development of antipsychotic medications with possibly fewer side effects (Wise et al., 1987).

properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3O/c22-15-11-9-14(10-12-15)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFTZVJZTGAGGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

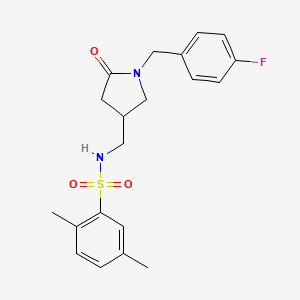

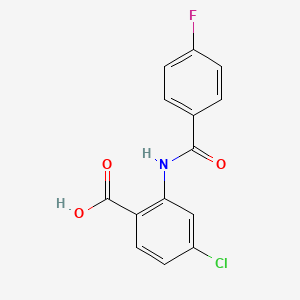

![1-[[[1-[(4-Cyanophenyl)methyl]piperidin-4-yl]amino]methyl]cyclopentane-1-carboxamide](/img/structure/B2546461.png)

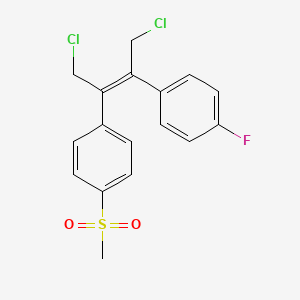

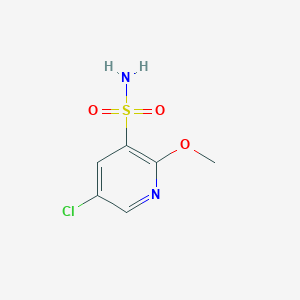

![1'-(tert-Butoxycarbonyl)-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-6-carboxylic acid](/img/structure/B2546470.png)

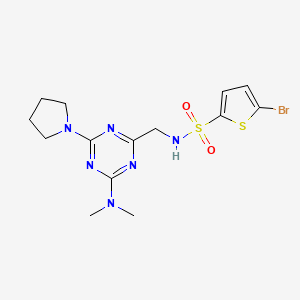

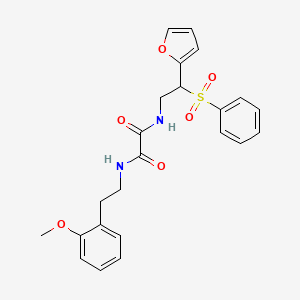

![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

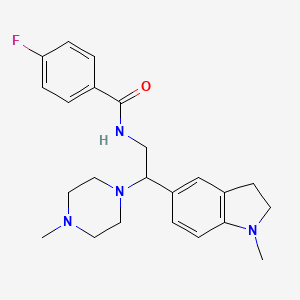

![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)